
3-Deazaneplanocin
概要
説明
3-デアザネプラノシンAは、グローバルヒストンメチル化阻害剤としての役割で知られる化合物です。これは、ヒストンH3の27番目のリシンとヒストンH4の20番目のリシンのトリメチル化を選択的に阻害します。 この化合物は、癌細胞におけるサイレンシングされた遺伝子の再活性化における可能性から大きな注目を集めており、癌治療の有望な候補となっています .
準備方法
3-デアザネプラノシンAは、さまざまな合成経路によって合成できます。一般的な方法の1つは、特定の条件下でシクロペンテンノンをアデニン誘導体と反応させることを含みます。 この反応は通常、触媒を必要とし、環化と還元を含む一連のステップを経て進行します . 産業生産方法では、これらの反応条件を最適化して、より高い収率と純度を実現することがよくあります。
化学反応の分析
Core Biochemical Mechanism: SAHH Inhibition and Methyltransferase Suppression
DZNep acts as a potent SAHH inhibitor (Ki = 12.5 nM) , blocking the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine. This results in intracellular accumulation of AdoHcy, a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases .
Structural Basis of Enzyme Interaction
DZNep’s cyclopentenyl moiety enables covalent binding to SAHH’s active site, forming a stable enzyme-inhibitor complex . This interaction prevents the catalytic recycling of AdoHcy, effectively halting methyl group transfer reactions critical for epigenetic regulation .
Dose-Dependent Epigenetic Effects
Treatment with DZNep demonstrates concentration-dependent activity:
-
0.2–1.0 μM : Induces G1 cell cycle arrest and apoptosis in NSCLC cells via p27 accumulation .
-
0.5 μM : Reduces EZH2 and H3K27me3 by >50% in cholangiocarcinoma cells .
-
1 μM : Suppresses IL-1β-induced MMP-13 and ADAMTS5 expression in chondrocytes (↓70%) .
Proteasomal Degradation of PRC2 Components
DZNep promotes ubiquitination and degradation of EZH2, SUZ12, and EED (core PRC2 subunits) in a proteasome-dependent manner . This effect is distinct from its methyltransferase inhibition and enhances antitumor activity in leukemia and sarcoma models .
Synergistic Drug Combinations
DZNep enhances cytotoxicity of conventional therapies:
-
Gemcitabine : Increases apoptosis in cholangiocarcinoma by 5-fold (vs. 2-fold for monotherapy) .
-
DNA methyltransferase inhibitors : Reactivates tumor suppressor genes silenced by hypermethylation .
Key Research Findings
-
Gene Ontology Analysis : DZNep modulates 81 protein-coding genes, including CITED2 (MMP inhibitor) and COL2A1 (cartilage integrity) .
-
Toxicity Profile : Minimal apoptosis in normal cells at therapeutic doses (≤1 μM) , but higher concentrations (>5 μM) induce off-target effects .
This synthesis underscores DZNep’s multifaceted chemical interactions, positioning it as a versatile tool for studying epigenetic regulation and a candidate for repurposing in oncology and virology .
科学的研究の応用
Cancer Therapy
Mechanism of Action:
3-DZNeP functions primarily by inhibiting EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), which is associated with gene repression. This inhibition can reactivate tumor suppressor genes and reverse epithelial-to-mesenchymal transition (EMT), making it a promising candidate for cancer treatment.
Case Studies:
- Cisplatin Nephrotoxicity: A study demonstrated that 3-DZNeP can protect against cisplatin-induced acute kidney injury while enhancing the cytotoxic effects of cisplatin in cancer cells. In murine models, treatment with 3-DZNeP reduced renal cell apoptosis and tissue damage, suggesting a dual role in both protecting normal cells and potentiating cancer cell death .
- Chondrosarcoma Treatment: Research showed that co-treatment with 3-DZNeP and cisplatin exhibited strong pro-apoptotic effects on chondrosarcoma cells in vitro. The study indicated that this combination could be effective against this typically resistant tumor type .
Data Table: Cancer Applications of 3-DZNeP
Regenerative Medicine
3-DZNeP has also been explored for its potential in regenerative medicine, particularly in enhancing stem cell therapies. Its ability to modulate epigenetic states makes it a candidate for improving the efficiency of stem cell reprogramming and differentiation.
Case Studies:
- Embryonic Stem Cells: Studies suggest that 3-DZNeP can facilitate the reprogramming of human embryonic stem cells (hESCs) by modifying their epigenetic landscape. This could lead to improved survival and proliferation rates in hESC cultures, which is crucial for their application in regenerative therapies .
Epigenetic Research
As an epigenetic modifier, 3-DZNeP is instrumental in studying the roles of histone methylation in various biological processes.
Research Findings:
- Impact on Gene Expression: The compound has been shown to significantly alter gene expression profiles by depleting PRC2 components, thus providing insights into the regulation of genes involved in development and disease .
Data Table: Epigenetic Effects of 3-DZNeP
作用機序
3-デアザネプラノシンAの主な作用機序は、S-アデノシルホモシステインヒドロラーゼの阻害を伴います。この阻害により、S-アデノシルホモシステインが蓄積し、それがさらに、EZH2などのヒストンメチルトランスフェラーゼを阻害します。 これにより、ヒストンメチル化が減少し、サイレンシングされた遺伝子が再活性化されます . 関連する分子標的と経路には、ポリコーム抑制複合体2とさまざまなヒストン修飾が含まれます .
類似化合物との比較
3-デアザネプラノシンAは、特定のヒストンメチル化マークを選択的に阻害する能力において独特です。類似の化合物には、以下が含まれます。
シネフィンギン: ヒストン修飾に同様の効果を持つ別のヒストンメチル化阻害剤。
アデノシンジアールデヒド: ヒストンメチル化に対して同様の阻害効果を示しますが、異なる経路を介しています.
これらの化合物は、作用機序にいくつかの類似点がありますが、特定の標的と経路が異なり、3-デアザネプラノシンAの独自性を強調しています。
生物活性
3-Deazaneplanocin A (DZNep) is a potent epigenetic drug primarily recognized for its role as an inhibitor of the histone methyltransferase enzyme EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). This compound has shown significant promise in cancer treatment due to its ability to modify epigenetic marks and induce apoptosis in various cancer cell lines. This article explores the biological activity of DZNep, focusing on its mechanisms, effects on different cancer types, and relevant case studies.
DZNep acts by inhibiting the activity of S-adenosylhomocysteine (AdoHcy) hydrolase, leading to the accumulation of AdoHcy. This accumulation results in the inhibition of S-adenosyl-L-methionine-dependent lysine methyltransferase activity, which is crucial for histone methylation processes. Specifically, DZNep blocks the trimethylation of lysine 27 on histone H3 (H3K27me3) and lysine 20 on histone H4 (H4K20me3), thereby reducing global histone methylation levels .
Biological Activity and Effects
The biological activities of DZNep have been extensively studied across various cancer types. Below is a summary of its effects:
- Induction of Apoptosis : DZNep has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This selective action is crucial for minimizing side effects during cancer treatment .
- Inhibition of Cancer Cell Proliferation : The compound inhibits proliferation in several cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, and cholangiocarcinoma cells .
- Restoration of Tumor Suppressor Genes : By depleting EZH2 levels, DZNep can reactivate silenced tumor suppressor genes, contributing to its anticancer effects .
Table 1: Summary of Key Findings on DZNep
Detailed Research Findings
- Non-Small Cell Lung Cancer (NSCLC) :
- Chondrosarcoma :
- Erythroid Differentiation :
特性
IUPAC Name |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHWTRUYNAGFG-IEBDPFPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144562 | |
Record name | 3-Deazaneplanocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102052-95-9 | |
Record name | 3-Deazaneplanocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102052-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deazaneplanocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deazaneplanocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102052-95-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DEAZANEPLANOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。